Iron(2+) succinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

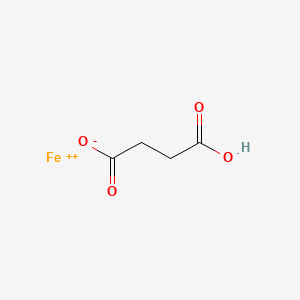

Iron(2+) succinate is a useful research compound. Its molecular formula is C4H5FeO4+ and its molecular weight is 172.925. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Applications

Iron Supplementation for Anemia

- Mechanism of Action : Iron(2+) succinate enhances hemoglobin synthesis by providing essential iron needed for red blood cell formation. It interacts with proteins involved in iron metabolism, such as transferrin receptor protein 1 and ferritin.

- Clinical Efficacy : Studies have shown that oral supplementation with this compound is effective in increasing hemoglobin levels in patients with iron deficiency anemia. A systematic review indicated that this compound demonstrated superior tolerability compared to other iron formulations .

Case Study: Efficacy in Different Populations

- A clinical study involving 8,454 subjects across various demographics (general, gynecological/obstetric, pediatric) reported significant improvements in hemoglobin and ferritin levels among those treated with iron protein succinylate (a related compound), suggesting similar efficacy for this compound .

Biological Research Applications

Role in Cellular Iron Metabolism

- This compound is utilized in research to study its effects on cellular processes related to iron metabolism. Its role in the oxidative decarboxylation reactions catalyzed by 2-oxoglutarate-dependent oxygenases has been documented, highlighting its biochemical importance .

Antibacterial Properties

- Recent studies have explored the antibacterial potential of iron(2+) complexes. An investigation demonstrated that an iron(II) complex synthesized from ferrous sulfate and succinic acid exhibited potent antibacterial activity, outperforming conventional antibiotics like ciprofloxacin . This suggests potential applications in pharmaceutical development.

Industrial Applications

Synthesis of Iron-Containing Compounds

- In industrial chemistry, this compound serves as a precursor for synthesizing various iron-containing compounds. It is used as a reagent in chemical reactions where ferrous ions are required.

Production of Iron Supplements

- The compound is integral to the manufacturing of dietary supplements aimed at preventing or treating iron deficiency. Its formulation allows for better absorption and reduced gastrointestinal side effects compared to traditional iron salts .

Future Research Directions

Emerging research focuses on optimizing the bioavailability of this compound and exploring personalized therapy approaches based on individual patient profiles. Investigations into its interactions with gut microbiota and the development of novel biomarkers for monitoring treatment efficacy are also promising areas for future studies .

Summary Table of Applications

特性

CAS番号 |

17022-52-5 |

|---|---|

分子式 |

C4H5FeO4+ |

分子量 |

172.925 |

IUPAC名 |

4-hydroxy-4-oxobutanoate;iron(2+) |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-1 |

InChIキー |

MDXRFOWKIZPNTA-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(=O)O.[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。